N-(1H-indazol-5-yl)-2-phenylbutanamide
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Overview
Description
N-(1H-indazol-5-yl)-2-phenylbutanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-2-phenylbutanamide typically involves the formation of the indazole core followed by the attachment of the phenylbutanamide group. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper(I) oxide (Cu2O) to form the indazole ring . The phenylbutanamide group can then be introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate (Cu(OAc)2)-catalyzed reaction can be used to form the N-N bond in the indazole ring under an oxygen atmosphere . This method is advantageous as it minimizes the formation of byproducts and is scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole N-oxides, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. For example, indazole derivatives have been found to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), which play crucial roles in cell signaling and gene expression . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Uniqueness
N-(1H-indazol-5-yl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide group
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-15(12-6-4-3-5-7-12)17(21)19-14-8-9-16-13(10-14)11-18-20-16/h3-11,15H,2H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBGJQFWRWFKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198658 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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